Structural Profiling and Synthetic Methodologies of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
Structural Profiling and Synthetic Methodologies of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Biologists
Executive Summary & Architectural Rationale
In modern medicinal chemistry, the strategic assembly of bis-heterocyclic scaffolds is paramount for developing highly selective pharmacological agents. N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine (Chemical Formula: C10H12N2S2) represents a privileged fragment-like building block. It seamlessly integrates a lipophilic thiophene ring, a hydrogen-bond-accepting 1,3-thiazole core, and a highly functionalizable secondary amine.
This specific molecular architecture is not accidental; it is engineered for high ligand efficiency. Thiazolyl compounds, particularly those substituted with aromatic rings and amine handles, have demonstrated profound utility as kinase inhibitors—most notably targeting CDK/cyclin and GSK pathways in oncology[1]. Furthermore, the electron-rich nature of the thiophene-thiazole system makes it an excellent candidate for optoelectronic applications, such as dye-sensitized solar cells (DSSCs)[2].
Physicochemical Profiling & Causality
To effectively deploy this compound in a drug discovery pipeline, we must first understand the causality behind its physicochemical metrics. The table below summarizes its core parameters and the functional implications of each structural choice.
| Parameter | Value | Functional Implication (Causality) |
| Molecular Formula | C10H12N2S2 | Defines the bis-heterocyclic core architecture. |
| Molecular Weight | 224.35 g/mol | Highly fragment-like (MW < 300); optimal for Fragment-Based Drug Discovery (FBDD) yielding high ligand efficiency. |
| Predicted LogP | ~2.2 | Strikes an ideal balance between aqueous solubility and passive lipid membrane permeability. |
| pKa (Secondary Amine) | ~8.8 | Guarantees protonation at physiological pH (7.4), enabling salt formation (e.g., HCl salt) and improving bioavailability. |
| H-Bond Donors | 1 | The secondary amine provides a single, highly directional hydrogen bond donor for solvent-channel interactions. |
| H-Bond Acceptors | 3 | The thiazole nitrogen acts as a primary acceptor, critical for anchoring to the hinge region of kinase ATP-binding pockets. |
| TPSA | ~53 Ų | Falls well within the optimal range (< 90 Ų) for central nervous system (CNS) penetration, allowing for neuro-oncology applications. |
Self-Validating Synthetic Protocol
The synthesis of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine relies on a robust, two-stage workflow: a Hantzsch thiazole cyclization followed by a nucleophilic amination. As an application scientist, I prioritize protocols that are "self-validating"—meaning the reaction provides immediate, observable feedback regarding its success or failure.
Stage 1: Hantzsch Cyclization to the Chloromethyl Intermediate
Objective: Synthesize the highly reactive intermediate3[3].
-
Reagent Selection: Dissolve 1.0 equivalent of thiophene-2-carbothioamide in anhydrous ethanol.
-
Causality of Electrophile: Add 1.1 equivalents of 1,3-dichloroacetone. Why 1,3-dichloroacetone instead of 1-chloro-3-hydroxyacetone? Using the symmetric dichloro-precursor bypasses the need for subsequent alcohol activation (e.g., mesylation). It ensures the resulting thiazole possesses a highly reactive chloromethyl handle, directly primed for the next step.
-
Execution: Reflux the mixture at 80°C for 4 hours.
-
Self-Validation Checkpoint: The completion of the cyclization is validated by cooling the mixture to 0°C. The intermediate will spontaneously precipitate as a distinct solid. Furthermore, TLC monitoring will show the complete consumption of the thioamide, and 1 H-NMR will reveal the emergence of a sharp singlet at ~7.2 ppm, corresponding to the newly formed thiazole C5 proton.
Stage 2: Nucleophilic Amination
Objective: Displace the chloride to install the ethanamine moiety.
-
Reaction Setup: Dissolve the isolated 4-(chloromethyl)-2-(thiophen-2-yl)thiazole in acetonitrile (MeCN).
-
Amine Introduction: Add a 3.0 to 4.0 molar excess of ethylamine (ethanamine).
-
Causality of Excess: Why use a massive excess of the amine? The excess ethylamine acts dually as the nucleophile and as an intrinsic proton sponge. It neutralizes the HCl generated during the substitution, preventing the premature protonation of unreacted ethylamine, which would otherwise stall the reaction kinetics.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the chloromethyl isotope pattern (m/z 215/217) and the emergence of the product mass (m/z 225 [M+H] + ) confirms successful amination.
Fig 1. Synthetic workflow via Hantzsch cyclization and amination.
Pharmacological Utility & Binding Dynamics
The structural motif of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is frequently utilized in the design of antineoplastic agents. Patent literature highlights that1[1], which are critical in regulating cell proliferation and apoptosis.
When this fragment binds to a kinase ATP-binding pocket, the interaction is highly compartmentalized:
-
The Thiazole Core: Acts as the primary anchor. The nitrogen atom serves as a hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region.
-
The Thiophene Ring: Functions as a bioisostere for a phenyl ring, projecting into the hydrophobic pocket (often the gatekeeper region). The sulfur atom provides unique polarizability, enhancing π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding site.
-
The Ethanamine Moiety: Projects outward toward the solvent-exposed channel. Because it is protonated at physiological pH, it can form critical salt bridges with acidic residues (Aspartate or Glutamate) at the edge of the pocket, significantly boosting target residence time and selectivity.
Fig 2. Pharmacophore model of binding interactions within a kinase pocket.
References
- WO2003070727A1 - Thiazolyl urea compounds for the treatment of cancer Source: Google Patents URL
-
New carbazole based metal-free organic dyes with D-p-A-p-A architecture for DSSCs: Synthesis, theoretical and cell performance studies Source: Academia.edu URL:[Link]
Sources
- 1. WO2003070727A1 - Thiazolyl urea compounds for the treatment of cancer - Google Patents [patents.google.com]
- 2. (PDF) New carbazole based metal-free organic dyes with D-p-A-p-A architecture for DSSCs: Synthesis, theoretical and cell performance studies [academia.edu]
- 3. CAS 54679-16-2: 4-(chloromethyl)-2-(2-thienyl)-1,3-thiazole [cymitquimica.com]
